molecular formula C22H18N2O3 B3450220 N-BENZYL-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE

N-BENZYL-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE

Cat. No.: B3450220
M. Wt: 358.4 g/mol
InChI Key: VPHNCKWUVMCDBG-UHFFFAOYSA-N
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Description

N-BENZYL-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE is a complex organic compound that features a benzyl group, a furan-2-carbonyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the furan-2-carbonyl group, and finally the benzylation step. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-BENZYL-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of anticancer and antimicrobial research.

    Medicine: Its structural features suggest potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-BENZYL-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The furan-2-carbonyl group may enhance the compound’s binding affinity and specificity. The benzyl group can influence the compound’s overall stability and solubility, affecting its bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-furan-2-carboxamidine
  • N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide
  • 4-Benzoyl-1H-pyrrole-2-carboxamide
  • 2-(Furan-2-carbonyl)-N-methylhydrazinecarbothioamide

Uniqueness

N-BENZYL-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE is unique due to its combination of a benzyl group, a furan-2-carbonyl group, and an indole moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

N-benzyl-2-[3-(furan-2-carbonyl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c25-21(23-13-16-7-2-1-3-8-16)15-24-14-18(17-9-4-5-10-19(17)24)22(26)20-11-6-12-27-20/h1-12,14H,13,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHNCKWUVMCDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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